molecular formula C10H21ClN2O2 B1395024 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride CAS No. 1236272-30-2

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride

Cat. No.: B1395024
CAS No.: 1236272-30-2
M. Wt: 236.74 g/mol
InChI Key: JRJCHHCPKSIIGV-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound known for its unique structure and properties. It is a white crystalline powder that is stable at room temperature and soluble in water but poorly soluble in organic solvents . This compound has a molecular weight of approximately 261.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound with potential therapeutic applications, particularly in the fields of neurology and oncology. Its molecular formula is C8H17ClN2O2, and it has garnered attention for its biological activities, including interactions with neurotransmitter systems and potential anticancer properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with 2-amino-1-propanone. This process often utilizes solvents like methanol and acetic acid to optimize yield and purity. The compound is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with monoamine receptors. It is known to inhibit the activity of these receptors, which play crucial roles in neurotransmission and mood regulation. This inhibition can lead to significant effects on cognitive functions and emotional states, making it a candidate for treating neurological disorders.

MechanismDescription
Monoamine Receptor InhibitionModulates neurotransmitter levels affecting mood and cognition
Enzyme InteractionPotential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)
Antioxidant ActivityMay exhibit properties that protect against oxidative stress

Neurological Effects

Research indicates that this compound may exhibit cholinergic activity by inhibiting AChE and BuChE, enzymes responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease . In a study comparing various piperidine derivatives, compounds similar to this compound showed promising results in improving cognitive function in animal models .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins. For instance, in vitro studies demonstrated that derivatives of this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Case Studies

A notable case study involved the administration of piperidine derivatives in a hypopharyngeal tumor model. The results indicated that these compounds could significantly reduce tumor size while enhancing apoptosis markers compared to untreated controls. This suggests that the structural features of these compounds play a crucial role in their biological efficacy .

Research Findings

Recent literature reviews highlight the multifaceted roles of piperidine derivatives in drug development. The incorporation of piperidine moieties has been linked to improved pharmacokinetic profiles and enhanced binding affinity to target proteins involved in both neurological and oncological pathways .

Table 2: Summary of Research Findings

Study FocusKey Findings
Cholinesterase InhibitionSignificant inhibition observed in several derivatives
Anticancer ActivityInduced apoptosis in various cancer cell lines
Cognitive EnhancementImproved performance in memory tasks in animal models

Properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12;/h7-9,13H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJCHHCPKSIIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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